molecular formula C23H18FNO3S2 B281361 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide

4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide

Cat. No. B281361
M. Wt: 439.5 g/mol
InChI Key: MTKASAHPYCJSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide, also known as FST, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of a specific protein called fibroblast activation protein alpha (FAPα), which is found in the stroma of various types of tumors. The inhibition of FAPα has been shown to have anti-tumor effects, making FST a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide involves the inhibition of FAPα, which is a cell surface protein that is overexpressed in the stroma of many types of tumors. FAPα has been shown to promote tumor growth and invasion by modulating the extracellular matrix and immune response. By inhibiting FAPα, 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide can reduce tumor growth and metastasis.
Biochemical and Physiological Effects:
4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of FAPα activity, the reduction of tumor growth and metastasis, and the modulation of immune response. 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide has also been shown to reduce fibrosis in animal models of pulmonary and liver fibrosis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide in lab experiments include its high potency and specificity for FAPα, its ability to inhibit tumor growth and metastasis, and its potential as a therapeutic agent for cancer and fibrotic diseases. The limitations of using 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide in lab experiments include its high cost, the difficulty of synthesizing it, and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide, including:
1. Clinical trials to test the safety and efficacy of 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide as a therapeutic agent for cancer and fibrotic diseases.
2. Further investigation of the mechanism of action of 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide, including its effects on the immune response and extracellular matrix.
3. Development of new synthetic methods for 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide to reduce its cost and increase its availability.
4. Investigation of the potential of 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide as a diagnostic tool for cancer and fibrotic diseases.
5. Investigation of the potential of 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide as a drug delivery system for targeted therapy.
In conclusion, 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide is a promising compound for scientific research, with potential applications in cancer therapy and fibrotic diseases. Its inhibition of FAPα has been shown to have anti-tumor effects, making it a valuable tool for cancer research. Further research is needed to determine its safety and efficacy in humans and to explore its potential as a diagnostic tool and drug delivery system.

Synthesis Methods

The synthesis of 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide involves several steps, including the preparation of the starting materials and the coupling of the naphthyl and benzenesulfonamide moieties. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles.

Scientific Research Applications

4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide has been extensively studied in various scientific fields, including cancer research, immunology, and pharmacology. In cancer research, 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide has been shown to inhibit tumor growth and metastasis in animal models of breast, pancreatic, and colon cancer. 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide has also been investigated as a potential therapy for fibrotic diseases, such as pulmonary fibrosis and liver fibrosis.

properties

Molecular Formula

C23H18FNO3S2

Molecular Weight

439.5 g/mol

IUPAC Name

4-fluoro-N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]benzenesulfonamide

InChI

InChI=1S/C23H18FNO3S2/c1-15-6-10-17(11-7-15)29-22-14-21(19-4-2-3-5-20(19)23(22)26)25-30(27,28)18-12-8-16(24)9-13-18/h2-14,25-26H,1H3

InChI Key

MTKASAHPYCJSHN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

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